![molecular formula C18H17F3N4O B2843235 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile CAS No. 339102-59-9](/img/structure/B2843235.png)

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

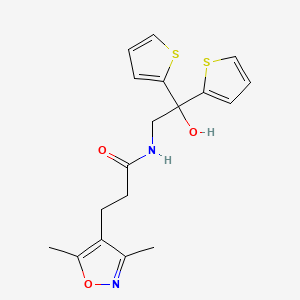

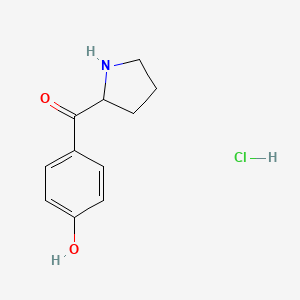

“4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is a chemical compound . It is characterized by the presence of a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is complex, with a molecular formula of C18H17F3N4O . The compound contains a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile, focusing on six unique fields:

Pharmacological Research

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is extensively studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its potential to modulate neurotransmitter activity .

Cancer Research

This compound is also being investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for developing new cancer therapies .

Neuroprotective Agents

In the field of neuroprotection, 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is being researched for its potential to protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to reduce oxidative stress and inflammation in neural tissues is a key area of interest.

Anti-inflammatory Research

The anti-inflammatory properties of this compound are another significant area of research. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Future Directions

The future directions for “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of these types of compounds will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Mode of Action

The olefinic double bonds between 3,4-dihydronaphthalen-1(2h)-one and 4-methoxy-3-(trifluoromethyl) benzaldehyde groups and carbonyl group form alpha and beta unsaturated ketones . With respect to the C(12) = C(11) olefinic bonds, 4-methoxy-3-(trifluoromethyl)benzaldehyde and carbonyl groups adopt the E stereochemistry .

Action Environment

This compound presents an interesting area for future study, particularly in relation to its potential role as a CGRP receptor antagonist .

properties

IUPAC Name |

4-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O/c1-26-16-5-6-23-17(15(16)12-22)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(19,20)21/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYYJPHSBHOHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)

![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)